(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate
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Overview
Description
N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester is a chemical compound with a unique structure that combines glycine with a 3,3-dimethylbutylidene group and a 1,1-dimethylethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester typically involves the reaction of glycine with 3,3-dimethylbutylidene and 1,1-dimethylethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester include other glycine derivatives and esters with different substituents. Examples include:
- N-(3,3-dimethylbutylidene)glycine methyl ester
- N-(3,3-dimethylbutylidene)glycine ethyl ester
- N-(3,3-dimethylbutylidene)glycine propyl ester
Uniqueness
The uniqueness of N-(3,3-dimethylbutylidene)glycine 1,1-dimethylethyl ester lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 2-(3,3-dimethylbutylideneamino)acetate |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)7-8-13-9-10(14)15-12(4,5)6/h8H,7,9H2,1-6H3 |
InChI Key |
LQTWVCIRWXUXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC=NCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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